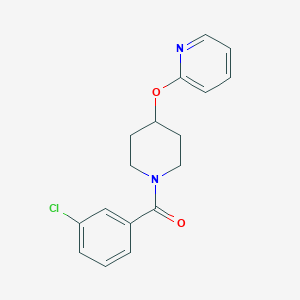

(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a pyridin-2-yloxy group at the 4-position and a 3-chlorophenyl moiety linked via a ketone bridge.

Properties

IUPAC Name |

(3-chlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)20-10-7-15(8-11-20)22-16-6-1-2-9-19-16/h1-6,9,12,15H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNJZVSBPQGCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine derivatives. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-(pyridin-2-yloxy)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3-chlorophenyl and pyridin-2-yloxy substituents. Key comparisons with related piperidinyl methanones include:

- Chlorophenyl vs.

- Pyridin-2-yloxy vs. Imidazopyridazine : The pyridinyloxy group offers a smaller steric profile and hydrogen-bonding capability via the ether oxygen, contrasting with the planar, aromatic imidazopyridazine system in compound 74 .

Pharmacological and Physicochemical Properties

- Retention Time and Purity : While direct HPLC data for the target compound are unavailable, analogs like compound 72 (HPLC retention time = 9.5 min, purity = 99.6%) and compound 7b (retention time = 13.0 min, purity = 98%) suggest that the pyridin-2-yloxy group may reduce retention compared to bulkier substituents .

Crystallographic and Stability Insights

- Hydrogen Bonding : The pyridin-2-yloxy group may participate in intermolecular hydrogen bonds (e.g., C–H···O interactions), akin to the ladder motifs observed in 1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one . Such interactions could enhance crystalline stability.

- Thermal Stability : The absence of a bulky aromatic system (e.g., benzofuropyrimidine in MolPort-009-712-026) may improve thermal stability compared to more complex analogs .

Biological Activity

(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and studies.

Chemical Structure and Synthesis

The compound consists of a chlorophenyl group attached to a piperidine ring that is further substituted with a pyridin-2-yloxy moiety. The general structure can be represented as follows:

Synthesis Methodology :

The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with 4-(pyridin-2-yloxy)piperidine in the presence of a base like triethylamine, often in dichloromethane under controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound is believed to modulate the activity of specific targets, leading to various pharmacological effects. Notably, it has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are critical in cell signaling pathways related to cancer and metabolic disorders .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neurological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in treating neurological disorders, possibly through serotonin receptor modulation .

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, making it a candidate for therapeutic use in diseases characterized by chronic inflammation .

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, a study found that it effectively reduced cell viability in breast cancer models through apoptosis induction .

- Animal Models : In vivo experiments have shown promising results where administration of the compound led to significant tumor size reduction in xenograft models. These findings support its potential as an anticancer agent .

- Comparative Analysis : When compared with similar compounds, such as (4-Chlorophenyl)(pyridin-3-yloxy)piperidin-1-yl)methanone, this compound exhibited superior inhibitory effects on PI3K pathways, suggesting enhanced therapeutic potential.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.